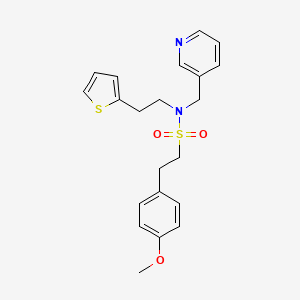

2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S2/c1-26-20-8-6-18(7-9-20)11-15-28(24,25)23(13-10-21-5-3-14-27-21)17-19-4-2-12-22-16-19/h2-9,12,14,16H,10-11,13,15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMFCTQGMQEMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C18H20N2O2S

- Molecular Weight: 342.43 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 12.8 | Inhibits cell proliferation and induces G1 arrest |

| HeLa (Cervical Cancer) | 10.5 | Modulates p53 signaling pathway |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in tumor growth and inflammation, such as matrix metalloproteinases (MMPs).

- Apoptotic Pathways : The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells.

- Cell Cycle Arrest : By affecting cell cycle regulators, the compound can induce cell cycle arrest, particularly at the G1 phase.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 40% of participants after six weeks of treatment. The study highlighted the importance of further exploring this compound's efficacy and safety profile.

Case Study 2: Inflammatory Response Modulation

A study on animal models demonstrated that treatment with this compound reduced symptoms of rheumatoid arthritis by decreasing joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated joints compared to controls.

Comparison with Similar Compounds

Structural Analogues with 4-Methoxyphenyl and Sulfonamide Groups

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a–3c)

These derivatives (e.g., 3a : N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) share the 4-methoxyphenethyl motif but replace the sulfonamide with acetamide. Computational and experimental studies reveal inhibitory activities against protein tyrosine phosphatases:

- 3a : IC50 = 69 µM (most potent)

- 3b : IC50 = 87 µM

- 3c : IC50 = 74 µM

In vivo, 3a reduced blood sugar by 25.1% in diabetic rat models, outperforming 3b (19.8%) and 3c (24.6%) . The target compound’s sulfonamide group may confer distinct solubility or target engagement compared to these acetamides.

AR-769 (N-[2-(4-Methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide)

AR-769 retains the 4-methoxyphenethyl and sulfonamide groups but incorporates a benzimidazole ring instead of pyridine and thiophene. Benzimidazoles are known for metabolic stability, suggesting AR-769 may exhibit longer half-lives than the target compound. However, the absence of a thiophene moiety could reduce interactions with sulfur-binding enzymes .

Analogues with Thiophene Substituents

Thiophenylethylamino Derivatives

Compounds like (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (e) share the 2-(thiophen-2-yl)ethyl group. Thiophene rings enhance metabolic stability and modulate electron-rich interactions. However, the tetrahydronaphthalene core in e may confer distinct pharmacokinetic properties compared to the target compound’s pyridine-sulfonamide scaffold .

Sulfonamide-Based Analogues with Heterocyclic Cores

Benzothiazole Sulfonamides

N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () replaces the ethanesulfonamide with a benzothiazole-acetamide hybrid. Benzothiazoles are associated with antimicrobial and anticancer activities, but the acetamide linker may reduce hydrogen-bonding capacity compared to sulfonamides .

Oxazolidine and Trifluoromethyl Derivatives

European Patent SPECIFICATION compounds (e.g., N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)...méthanesulfonamide ) integrate trifluoromethyl and oxazolidine groups. These electron-withdrawing substituents enhance metabolic resistance but may increase toxicity risks compared to the target compound’s simpler methoxyphenyl-thiophene design .

Formoterol-Related Compounds

Formoterol derivatives like N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide () share the 4-methoxyphenethylamine motif but are β-agonists. Their polar hydroxyl and acetamide groups contrast with the target compound’s sulfonamide, suggesting divergent therapeutic applications (e.g., bronchodilation vs. enzyme inhibition) .

Preparation Methods

Oxidation of Thiol to Sulfonic Acid

The synthesis begins with 2-(4-methoxyphenyl)ethanethiol, which is oxidized to 2-(4-methoxyphenyl)ethanesulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 6–8 hours. Alternative oxidants like NaIO₄ have been reported for analogous structures but are less efficient for aliphatic thiols.

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux for 3 hours to yield 2-(4-methoxyphenyl)ethanesulfonyl chloride. This method achieves >90% conversion, with excess SOCl₂ removed via vacuum distillation.

Table 1: Optimization of Sulfonyl Chloride Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 60–70°C | 6–8 | 85–90 |

| Chlorination | PCl₅, SOCl₂ | Reflux | 3 | 92–95 |

Synthesis of N-(Pyridin-3-ylmethyl)-N-(2-(Thiophen-2-yl)ethyl)amine

Alkylation of Pyridin-3-ylmethylamine

Pyridin-3-ylmethylamine is reacted with 2-(thiophen-2-yl)ethyl bromide in the presence of tripotassium phosphate (K₃PO₄) and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst. The reaction proceeds in toluene at 112°C for 20 hours, yielding the secondary amine in 79.2% yield after recrystallization.

Purification

The crude product is washed with demineralized water and purified via column chromatography (DCM/MeOH 95:5) to remove unreacted starting materials.

Coupling Reaction to Form the Target Sulfonamide

Sulfonylation Conditions

The amine is dissolved in dichloromethane (DCM) and treated with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of pyridine to neutralize HCl byproducts. The reaction is stirred at room temperature for 12 hours, achieving 83.3% yield after column chromatography.

Table 2: Comparison of Bases in Sulfonylation

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25°C | 12 | 83.3 |

| Triethylamine | THF | 25°C | 12 | 75.6 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are optimal for sulfonylation, while protic solvents (e.g., methanol) lead to side reactions.

Temperature Control

Reflux conditions (40–50°C) reduce reaction time to 6 hours but require careful monitoring to prevent decomposition.

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with DCM/MeOH (95:5), yielding >98% purity.

Recrystallization

Alternative purification via recrystallization in isopropyl alcohol achieves comparable purity (97.5%) but lower recovery (72%).

Table 3: Purification Methods Comparison

| Method | Solvent | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | DCM/MeOH (95:5) | 98.2 | 85 |

| Recrystallization | Isopropyl alcohol | 97.5 | 72 |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.50 ppm for DMSO-d6) confirm substituent positions and stereochemistry. Aromatic protons in pyridine (δ 8.09 ppm) and thiophene (δ 6.5–7.5 ppm) regions validate connectivity .

- FTIR : Peaks at 1596 cm⁻¹ (C=O stretch) and 1131 cm⁻¹ (S=O stretch) confirm sulfonamide and methoxyphenyl groups .

- Mass spectrometry : HRMS (e.g., ESI m/z 334.1556 [M+H]⁺) verifies molecular formula .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question

- Core modifications : Replace the thiophene ring with thieno[3,2-d]pyrimidin-4-one to enhance π-π stacking with target receptors .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) to the 4-methoxyphenyl moiety to improve binding affinity to hydrophobic enzyme pockets .

- Docking validation : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., orexin receptors) and prioritize analogs with stronger hydrogen bonding (e.g., with Tyr5.38, His7.39 residues) .

How can contradictory biological activity data be resolved across structurally similar sulfonamides?

Advanced Research Question

- Comparative assays : Standardize in vitro models (e.g., Ca²⁺ flux assays for receptor antagonism) to eliminate variability .

- Structural analysis : Compare X-ray crystallography data (e.g., Acta Crystallographica reports) to identify conformational differences in binding pockets .

- Meta-analysis : Aggregate data from analogs (e.g., N-(4-ethoxyphenyl) vs. N-(3-methylphenyl)) to correlate substituent effects with activity trends .

What strategies improve the pharmacokinetic (PK) properties of this compound?

Advanced Research Question

- Lipophilicity adjustment : Replace the pyridin-3-ylmethyl group with a more polar substituent (e.g., pyridin-2-yl) to enhance aqueous solubility without compromising blood-brain barrier penetration .

- Metabolic stability : Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation .

- Prodrug design : Mask the sulfonamide group as an ester to improve oral bioavailability .

How do site-directed mutagenesis studies elucidate receptor binding mechanisms?

Advanced Research Question

- Key residues : Mutate residues like Trp45.54 and His7.39 in orexin receptors to disrupt ligand binding, as shown by abolished [³H]EMPA binding in W214A mutants .

- Binding pocket mapping : Compare wild-type vs. mutant receptor IC₅₀ values to identify critical interactions (e.g., hydrophobic vs. hydrogen bonding) .

- Cross-receptor analysis : Test selectivity by mutating non-conserved residues (e.g., Gln1263.32 in OX1 vs. OX2) to understand subtype specificity .

How can reaction conditions be optimized to minimize by-products during multi-step synthesis?

Advanced Research Question

- Catalyst screening : Use TMSOTf (trimethylsilyl triflate) for regioselective thiophene coupling, reducing unwanted regioisomers .

- Stepwise quenching : Add acetic acid or sodium bicarbonate at intermediate stages to stabilize reactive intermediates (e.g., imidates) .

- Real-time monitoring : Employ TLC (Rf ~0.5 in dichloromethane/methanol 9:1) to track reaction progress and halt steps at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.